Cas no 1040645-93-9 (2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide)

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide structure
1040645-93-9 structure
Product Name:2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide
CAS No:1040645-93-9
MF:C27H23FN4O4
MW:486.494329690933
CID:5383723
Update Time:2025-07-22

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethoxyphenyl)acetamide
    • 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide
    • Inchi: 1S/C27H23FN4O4/c1-35-20-11-19(12-21(13-20)36-2)30-24(33)15-32-23-9-8-18(28)10-22(23)25-26(32)27(34)31(16-29-25)14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,30,33)
    • InChI Key: RFYMOMIMDHRJBQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(OC)=CC(OC)=C1)(=O)CN1C2=C(C=C(F)C=C2)C2N=CN(CC3=CC=CC=C3)C(=O)C1=2

2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide Pricemore >>

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Additional information on 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide

Comprehensive Overview of 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide (CAS No. 1040645-93-9)

The compound 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide (CAS No. 1040645-93-9) is a highly specialized molecule with a unique structural framework. Its intricate design combines a pyrimidoindole core with a benzyl group and a dimethoxyphenyl acetamide side chain, making it a subject of interest in medicinal chemistry and drug discovery. Researchers are particularly drawn to its potential applications in targeting specific biological pathways, given its fluorine substitution and heterocyclic architecture.

In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. The structural features of CAS 1040645-93-9 align with these trends, as its pyrimido[5,4-b]indole scaffold is known to interact with enzymes involved in cellular signaling. This has led to increased searches for terms like "fluoro-indole derivatives" and "pyrimidoindole-based therapeutics" in scientific databases, reflecting the growing curiosity around this compound class.

From a synthetic chemistry perspective, the preparation of 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide involves multi-step reactions, including cyclization and amide coupling strategies. The presence of the 8-fluoro moiety enhances its metabolic stability, a critical factor in drug design. This attribute has sparked discussions in forums and publications about "improving drug half-life with fluorine" and "optimizing heterocyclic scaffolds," highlighting its relevance in modern pharmacology.

The compound's 3,5-dimethoxyphenyl segment is another focal point, as methoxy groups are often employed to fine-tune solubility and binding affinity. Researchers exploring "aryl methoxy interactions in drug targets" or "structure-activity relationships of acetamides" frequently encounter this molecule as a case study. Its benzyl substitution further diversifies its potential interactions, making it a versatile candidate for structure-based optimization.

Beyond its chemical properties, CAS 1040645-93-9 has garnered attention in computational chemistry. Molecular docking studies suggest its compatibility with proteins implicated in inflammatory and proliferative diseases. Queries like "in silico screening of pyrimidoindoles" and "docking studies for fluoro-substituted compounds" often reference this molecule, underscoring its utility in virtual drug discovery pipelines.

In summary, 2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethoxyphenyl)acetamide represents a compelling intersection of synthetic complexity and therapeutic potential. Its design encapsulates contemporary trends in fluorinated heterocycles and targeted acetamide derivatives, positioning it as a valuable subject for both academic and industrial research. As the scientific community continues to explore its applications, this compound is poised to remain a topic of significant interest in the evolving landscape of bioactive molecules.

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